Caspase-3 activator 2
Description
Caspase-3 Activator 2 refers to a class of compounds designed to induce apoptosis in cancer cells by activating caspase-3, a key executioner protease in programmed cell death. Among the most studied candidates are 1,2,4-oxadiazole derivatives, particularly compound 4m (3-aryl-5-aryl-1,2,4-oxadiazole), which exhibits potent caspase-3 activation via direct interaction with the enzyme’s binding pocket.
Properties
Molecular Formula |
C24H25FN4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-[2-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl]phenyl]-4-methylpiperazine |
InChI |
InChI=1S/C24H25FN4S/c1-27-11-13-28(14-12-27)21-6-2-18(3-7-21)24-16-23(19-10-15-30-17-19)26-29(24)22-8-4-20(25)5-9-22/h2-10,15,17,24H,11-14,16H2,1H3 |
InChI Key |
UYXSKUUCHOUWQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC=C(C=C4)F)C5=CSC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Caspase-3 activator 2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they often involve the use of organic solvents, catalysts, and temperature control to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods may include large-scale synthesis using batch or continuous flow reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Caspase-3 activator 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that retain the compound’s ability to activate caspase-3 .
Scientific Research Applications
Caspase-3 activator 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of apoptosis and the role of caspase-3 in cell death . In biology, it serves as a tool for investigating cellular processes and pathways involved in apoptosis . In medicine, this compound is explored for its potential in cancer therapy, as it can induce apoptosis in cancer cells . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
Caspase-3 activator 2 exerts its effects by binding to and activating caspase-3, an enzyme that plays a key role in the execution phase of apoptosis. The activation of caspase-3 leads to the cleavage of various cellular proteins, resulting in the characteristic morphological and biochemical changes associated with apoptosis . The molecular targets and pathways involved in this process include the cleavage of specific substrates at aspartic acid residues, which triggers a cascade of proteolytic events that ultimately lead to cell death .
Comparison with Similar Compounds
Mechanism of Action
- Binding Interactions : Compound 4m forms hydrogen bonds with Cys205 (1.549 Å) and Gly238 (2.712 Å) residues in caspase-3’s active site, critical for stabilizing the enzyme’s active conformation .
- Bromine atom count negatively impacts potency, suggesting electron-withdrawing substituents hinder binding .
- Experimental Data : In vitro studies show 4m achieves high pIC50 values (predicted via QSAR), correlating with strong anti-cancer activity in breast and colorectal cancer cell lines .
Comparison with Similar Caspase-3 Activators
Table 1: Key Caspase-3 Activators and Their Properties
Key Findings:
Structural Diversity :
- Oxadiazoles rely on aryl substituents for binding, while PAC-1 requires a zinc-chelating N-acylhydrazone motif. Isoindole derivatives leverage a Passerini adduct scaffold for XIAP inhibition .
- Bromine atoms in oxadiazoles reduce activity, whereas electron-deficient groups (e.g., CF₃) enhance potency .
Mechanistic Variations :
- Direct vs. Indirect Activation : Oxadiazoles and PETCM directly bind caspase-3, while PAC-1 and Apoptosis Activator 2 act upstream (procaspase-3 activation or apoptosome formation) .
- Caspase-7 Cross-Reactivity : Isoindole derivatives and some isatin analogs (e.g., compound 38) activate both caspase-3 and -7, unlike oxadiazoles, which are caspase-3 selective .
Potency and Selectivity :
- Oxadiazole 4m outperforms Apoptosis Activator 2 (IC50 ~4 μM) in predictive models, though experimental IC50 values remain unreported .
- PAC-1 lacks a defined IC50 but demonstrates strong correlation between zinc binding and apoptosis induction in leukemia models .
Therapeutic Implications :
- Oxadiazoles and isoindoles show promise in solid tumors due to caspase-3 selectivity and XIAP inhibition, respectively.
- PAC-1’s zinc dependency may limit efficacy in zinc-deficient microenvironments .
Q & A
Q. What molecular mechanisms underlie Caspase-3 activator 2's ability to induce apoptosis in tumor cells?
this compound promotes caspase-3 activation, leading to downstream cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation, which are hallmarks of apoptosis. Its tumor selectivity is attributed to preferential activation in cancer cells (e.g., HL-60 and K562 cells) via caspase-3-dependent pathways, with minimal effects on non-tumor cells or caspase-3-deficient models .
Methodological Insight : Validate caspase-3 activation using fluorogenic substrates (e.g., zDEVD-afc) or immunoblotting for caspase-3p20 fragments. Confirm apoptosis via TUNEL staining or flow cytometry for Annexin V/PI .
Q. Which experimental models are optimal for studying this compound's efficacy?
In vitro models like HL-60 (IC50: 33.52–42.89 µM) and K562 (IC50: 33.61–76.90 µM) leukemia cells are widely used due to their sensitivity to caspase-3 activation. For in vivo studies, consider xenograft models or ischemia-reperfusion injury models (e.g., cerebral ischemia) to assess tissue-specific apoptotic responses .
Q. How can researchers confirm the specificity of this compound for caspase-3 over other caspases?
Use caspase-specific inhibitors (e.g., Z-DEVD-FMK for caspase-3; IC50 = 18 µM) in co-treatment assays. Compare activity in caspase-3-deficient cell lines (e.g., Apaf-1-deficient models) to rule off-target effects .
Advanced Research Questions
Q. How do discrepancies in reported IC50 values for this compound arise across studies?
Variations in IC50 values (e.g., 33.52 µM vs. 42.89 µM for HL-60 cells) may stem from differences in assay conditions (e.g., incubation time, cell density) or intrinsic heterogeneity in cell lines. Standardize protocols using reference compounds (e.g., cisplatin) and replicate experiments across multiple cell passages .
Q. What strategies enhance this compound's therapeutic efficacy in drug-resistant tumors?
Co-administer with agents that suppress anti-apoptotic proteins (e.g., Bcl-2 inhibitors) or use nanoparticle delivery systems (e.g., 4b-DCT-Lip) to improve bioavailability and tumor targeting. Synergy studies with DNA-demethylating agents (e.g., decitabine) are promising .
Q. How does this compound interact with non-apoptotic pathways, such as ROS signaling?
Caspase-3 activation may intersect with ROS pathways, as seen in studies where ROS scavengers (e.g., NAC) reduced caspase-3 cleavage and apoptosis. Investigate cross-talk using ROS inhibitors and measure mitochondrial membrane potential changes .
Q. What are the challenges in translating this compound from in vitro to in vivo models?
Key challenges include poor pharmacokinetics and off-target toxicity. Optimize dosing regimens using pharmacokinetic profiling and employ tissue-specific delivery mechanisms (e.g., liposomal encapsulation) .
Methodological Recommendations
- Assay Design : Include positive controls (e.g., staurosporine for apoptosis) and validate results with orthogonal methods (e.g., caspase-3 activity assays + DNA laddering) .
- Data Interpretation : Address confounding factors (e.g., baseline caspase-3 expression levels) by profiling protein expression before treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
